

molecular structure of 1-Cyclopropyl-1-phenylmethanamine hydrochloride

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Compound of Interest

Compound Name:	1-Cyclopropyl-1-phenylmethanamine hydrochloride
Cat. No.:	B1279942

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An In-depth Technical Guide to **1-Cyclopropyl-1-phenylmethanamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-phenylmethanamine hydrochloride is an organic compound belonging to the class of benzylamines, characterized by the presence of a cyclopropyl group attached to the benzylic carbon. As a hydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document provides a comprehensive technical overview of its molecular structure, properties, plausible synthetic routes, and characterization methods.

Molecular Structure and Chemical Properties

The molecular structure consists of a central methane carbon atom bonded to a cyclopropyl ring, a phenyl ring, an amino group, and a hydrogen atom. The hydrochloride salt is formed by the protonation of the primary amine group.

Caption: 2D structure of **1-Cyclopropyl-1-phenylmethanamine hydrochloride**.

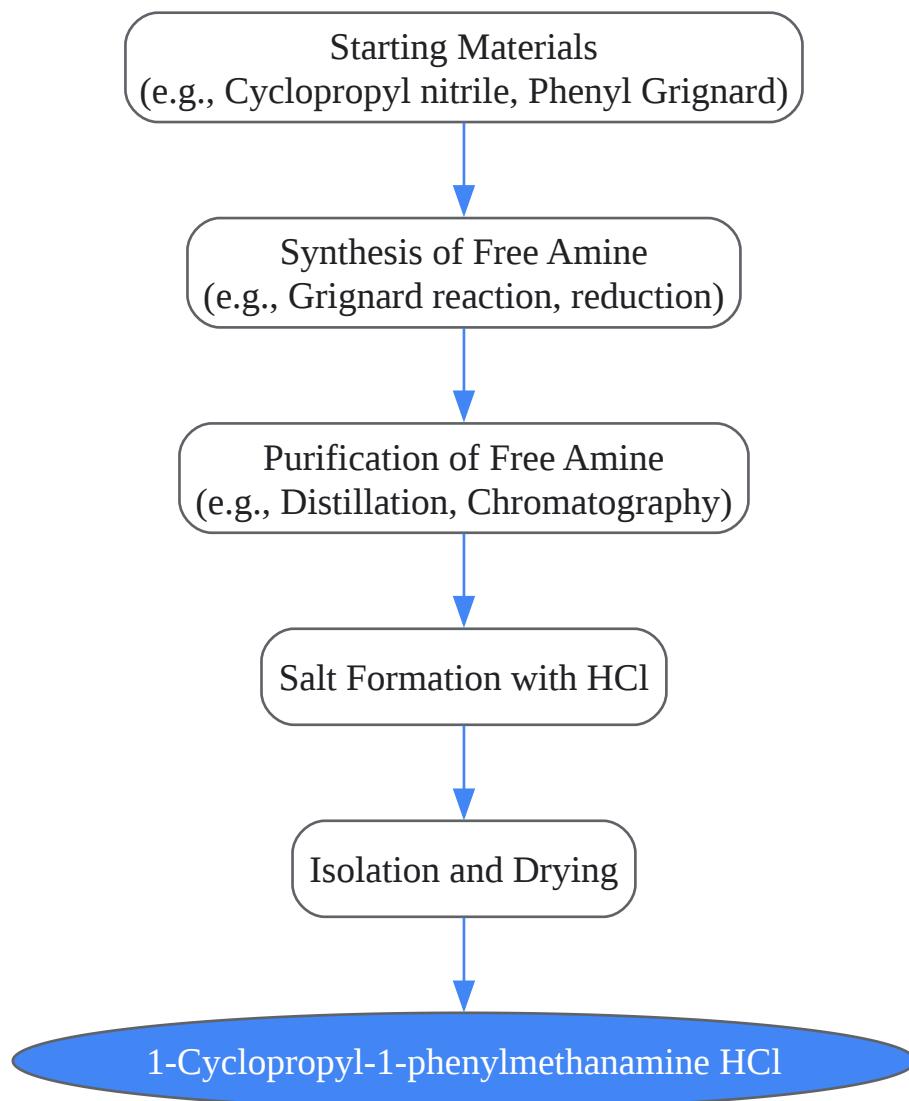
Chemical and Physical Properties

The key identifiers and physicochemical properties of **1-Cyclopropyl-1-phenylmethanamine hydrochloride** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ ClN	[1] [2]
Molecular Weight	183.68 g/mol	[1] [2]
IUPAC Name	cyclopropyl(phenyl)methanamine;hydrochloride	[1]
Synonyms	α-Cyclopropylbenzylamine Hydrochloride, α- Cyclopropylbenzenemethanamine Hydrochloride	[2]
CAS Number	39959-72-3 (racemate), 1416450-04-8 ((R)-isomer)	[1] [2] [3]
Canonical SMILES	C1CC1C(C2=CC=CC=C2)N.Cl	[1]
Purity	Typically ≥96-98%	[2] [3]
Predicted pKa	9.29 ± 0.10 (for the free base)	[4]
Predicted Boiling Point	103-115 °C (for the free base)	[4]

Synthesis and Experimental Protocols

A common synthetic route to amine hydrochlorides involves the synthesis of the free amine followed by its reaction with hydrochloric acid. While specific, scalable synthesis protocols for 1-Cyclopropyl-1-phenylmethanamine are proprietary or not widely published, a plausible general approach can be inferred from related syntheses. A key final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.



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Caption: Generalized workflow for the synthesis of amine hydrochloride salts.

Experimental Protocol: Hydrochloride Salt Formation

This protocol describes the general procedure for converting a free amine, such as 1-Cyclopropyl-1-phenylmethanamine, into its hydrochloride salt. This method is adapted from procedures for similar compounds.^{[5][6][7]}

Materials:

- 1-Cyclopropyl-1-phenylmethanamine (free base)

- Anhydrous diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
- Hydrochloric acid solution in diethyl ether (e.g., 2.0 M) or gaseous hydrogen chloride
- Glass reaction vessel with magnetic stirrer
- Drying apparatus (e.g., vacuum desiccator over P₄O₁₀)

Procedure:

- Dissolution: Dissolve the purified 1-Cyclopropyl-1-phenylmethanamine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in the reaction vessel.
- Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.
- Acidification: While stirring vigorously, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid solution in diethyl ether dropwise. Alternatively, bubble anhydrous hydrogen chloride gas through the solution until precipitation ceases.[7]
- Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring at 0 °C for 1-4 hours to ensure complete precipitation.[6]
- Isolation: Collect the solid precipitate by vacuum filtration.
- Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
- Drying: Dry the final product, **1-Cyclopropyl-1-phenylmethanamine hydrochloride**, under vacuum in a desiccator containing a drying agent like phosphorus pentoxide (P₄O₁₀) to yield a stable, crystalline powder.[6]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound. While specific spectra for this exact compound are not readily available in public literature, the expected NMR and IR data can be predicted based on its molecular structure.

Spectroscopic Data	Expected Characteristics
¹ H NMR	Aromatic Protons (C ₆ H ₅): Multiplets in the range of δ 7.2-7.5 ppm. Benzylic Proton (CH): A signal between δ 3.5-4.5 ppm. Amine Protons (NH ₃ ⁺): A broad singlet, typically downfield. Cyclopropyl Protons (CH, CH ₂): Complex multiplets in the upfield region, typically δ 0.4-1.5 ppm.
¹³ C NMR	Aromatic Carbons: Multiple signals between δ 125-140 ppm. Benzylic Carbon: A signal around δ 50-65 ppm. Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-20 ppm.
IR Spectroscopy	N-H Stretch (Ammonium): A broad absorption band in the region of 2400-3200 cm ⁻¹ . C-H Stretch (Aromatic): Peaks just above 3000 cm ⁻¹ . C=C Stretch (Aromatic): Peaks around 1450-1600 cm ⁻¹ . C-H Stretch (Aliphatic): Peaks just below 3000 cm ⁻¹ .

Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[\[8\]](#)

Materials:

- **1-Cyclopropyl-1-phenylmethanamine hydrochloride** sample
- Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)
- NMR tube (5 mm)
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition (¹H NMR): Acquire the proton NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Data Acquisition (¹³C NMR): Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts (δ) and coupling patterns to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon environments.

Safety and Handling

Based on data for the free base and related compounds, **1-Cyclopropyl-1-phenylmethanamine hydrochloride** should be handled with care. The GHS hazard classifications for the parent amine suggest potential toxicity.[1][9]

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H301: Toxic if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Cyclopropyl-1-phenylmethanamine hydrochloride is a valuable chemical entity with potential applications in pharmaceutical research. This guide has provided a detailed overview of its structure, properties, a plausible synthetic pathway, and standard characterization protocols. The data and methodologies presented herein serve as a foundational resource for professionals engaged in the synthesis, analysis, and development of novel chemical compounds.

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